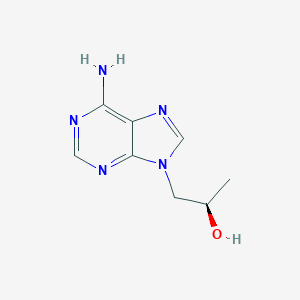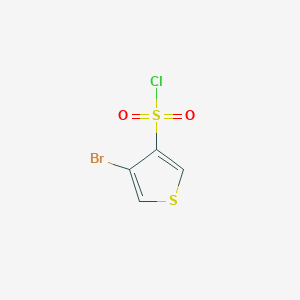
4-bromothiophene-3-sulfonyl Chloride
Vue d'ensemble
Description
4-Bromothiophene-3-sulfonyl chloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of thiophene derivatives and sulfonamide compounds. The compound serves as a precursor or intermediate in various chemical reactions, contributing to the development of materials with potential biological activities and chemical utilities (Huang & Widlanski, 1992).
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of polyhydroxyl oligothiophenes and thiophene sulfonamide derivatives. These methodologies highlight the role of bromothiophene compounds in constructing complex molecular structures through regioselective synthesis and cross-coupling reactions (Barbarella & Zambianchi, 1994); (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure and behavior of thiophene derivatives can be elucidated through techniques such as X-ray crystallography and density functional theory (DFT) analyses. These studies provide insights into the compound's geometry, electronic structure, and the effects of substitutions on its properties (Sarojini et al., 2012).
Chemical Reactions and Properties
Bromothiophene derivatives participate in various chemical reactions, including Suzuki–Miyaura cross-coupling, and serve as potent inhibitors in biological assays. Their chemical reactivity and the influence of substituents on their activity are of significant interest (Kobayashi et al., 2005).
Physical Properties Analysis
The physical properties of 4-bromothiophene-3-sulfonyl chloride derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis. These properties depend on the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are essential for understanding the compound's utility in organic synthesis. Sulfonyl chlorides, for instance, are reactive intermediates in the synthesis of sulfonamide and sulfonyl hydrazide compounds, showcasing their versatility in chemical transformations (Chen et al., 2021).
Applications De Recherche Scientifique
3-Bromothiophene reacts with succinyl chloride in the presence of AlCl3 to produce a mixture of three isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones (Smirnov, Afanas’ev, Prostakishin, & Belen'kii, 2013).
Bromine chloride in hydrochloric acid medium, which is related to 4-bromothiophene-3-sulfonyl Chloride, provides rapid and precise determination of organic compounds (Verma, Srivastava, Ahmed, & Bose, 1978).
5-Chloro-2-thiophenesulfonyl chloride, a similar compound, reacts with various compounds to produce sulfonamides, sulfonohydrazides, and sulfonyl azides, which can be further refined into sulfonamides (Obafemi, 1982).
A study presented a method for synthesizing 5-aryl-thiophenes bearing sulfonamide moiety, which show potent urease inhibitor, antibacterial agent, and hemolytically active compounds. This involved the use of 5-bromothiophene-2-acetamide (Noreen et al., 2017).
Nickel-catalyzed electrochemical coupling of 2- and 3-bromothiophene with alkyl and alkenyl halides efficiently creates new compounds with potential applications in electronics, pharmaceuticals, and biosensors (Durandetti, Périchon, & Nédélec, 1997).
Palladium-catalyzed thienylation of allylic alcohols with 2- and 3-bromothiophenes selectively produces 3-(2'-thienyl)-aldehydes and ketones (Tamaru, Yamada, & Yoshida, 1979).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOPBRYPDVISQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383283 | |
| Record name | 4-bromothiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromothiophene-3-sulfonyl Chloride | |
CAS RN |
111283-90-0 | |
| Record name | 4-bromothiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



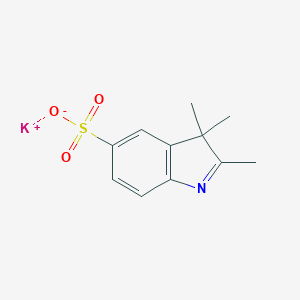
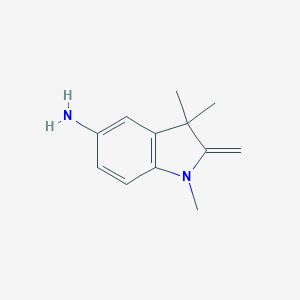
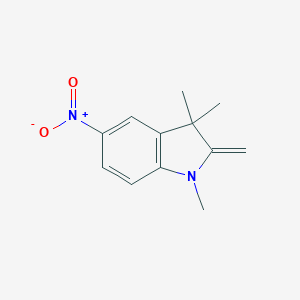
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)
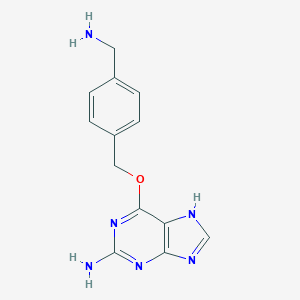
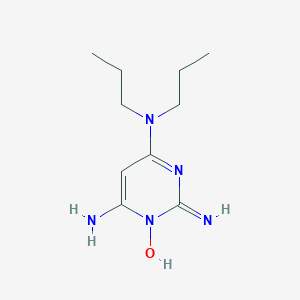
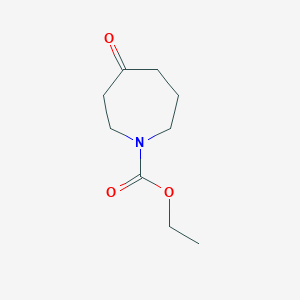
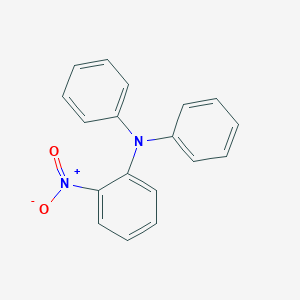
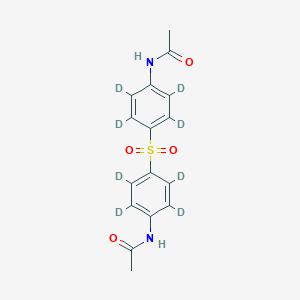

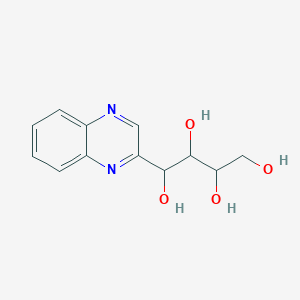
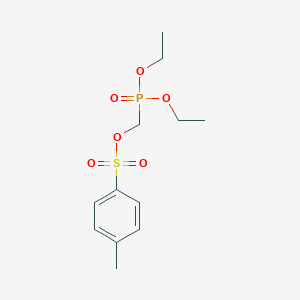
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
